molecular formula C20H19FN4O2 B2922964 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 862828-76-0

3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2922964
CAS No.: 862828-76-0
M. Wt: 366.396
InChI Key: XGUJYYYPZFMQBC-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives This compound is characterized by the presence of a fluorophenyl group, a phenylpiperazinyl group, and a tetrahydropyrimidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions One common method includes the condensation of 2-fluorobenzaldehyde with urea and a suitable amine under acidic or basic conditions to form the tetrahydropyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl and piperazinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 3-(2-bromophenyl)-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 3-(2-methylphenyl)-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Uniqueness

The presence of the fluorophenyl group in 3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione imparts unique chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-fluorophenyl)-6-(4-phenylpiperazin-1-yl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O2/c21-16-8-4-5-9-17(16)25-19(26)14-18(22-20(25)27)24-12-10-23(11-13-24)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUJYYYPZFMQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC(=O)N(C(=O)N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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